molecular formula C10H11BrClNO2 B567714 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 1260637-73-7

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No. B567714
CAS RN: 1260637-73-7
M. Wt: 292.557
InChI Key: IARLQQJKOKORBN-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2 . It is an off-white to yellow to brown solid or liquid . This compound is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which is a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be represented by the InChI code: 1S/C10H10BrNO2.ClH/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14;/h1-2,5,9,12H,3-4H2, (H,13,14);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride include a molecular weight of 292.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 290.96617 g/mol .

Scientific Research Applications

Synthesis of Brominated Compounds

Research has shown that derivatives of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride are key intermediates in synthesizing bromophenols and brominated tetrahydroisoquinolines. These compounds have been isolated from natural sources like the red alga Rhodomela confervoides and exhibit potential biological activities (Ma et al., 2007).

Dynamic Kinetic Resolution

The compound has been used in the dynamic kinetic resolution processes to synthesize enantiopure derivatives, which are useful in the synthesis of modulators for nuclear receptors. Such processes demonstrate the compound's utility in producing high-purity enantiomers for pharmaceutical applications (Forró et al., 2016).

Chemical Transformations and Derivatives

Various chemical transformations of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the synthesis of its N-carboxy anhydride, N-acetyl derivative, and other related compounds, have been explored. These studies provide insights into the chemical versatility and potential applications of the compound in synthetic chemistry (Jansa et al., 2006).

Enzymatic Oxidation

The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids has been studied, revealing their potential for oxidative decarboxylation to produce dihydroisoquinolines. Such reactions offer insights into the enzymatic processes and their applications in synthetic organic chemistry (Coutts et al., 1980).

Photolabile Protecting Groups

Brominated hydroxyquinoline derivatives, related to the compound of interest, have been developed as photolabile protecting groups for carboxylic acids. These groups exhibit high efficiency in photolysis, making them suitable for use in sensitive biological applications (Fedoryak et al., 2002).

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARLQQJKOKORBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696248
Record name 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

CAS RN

1260637-73-7
Record name 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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